3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone
Overview
Description
3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone is an organic compound that features a 1,3-dioxane ring attached to a phenylpropiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The phenylpropiophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with a propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The removal of water during the reaction, often achieved using a Dean-Stark apparatus, is crucial for the successful formation of the 1,3-dioxane ring .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, stabilizing them during chemical reactions. The phenylpropiophenone moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane Derivatives: Compounds such as 1,3-dioxane-2-carboxylic acid and 1,3-dioxane-2,5-dione share the 1,3-dioxane ring structure.
Phenylpropiophenone Derivatives: Compounds like 2’-phenylpropiophenone and 3-(1,3-dioxan-2-yl)propiophenone have similar structural features
Uniqueness
3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone is unique due to the combination of the 1,3-dioxane ring and the phenylpropiophenone moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-phenylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-18(11-12-19-21-13-6-14-22-19)17-10-5-4-9-16(17)15-7-2-1-3-8-15/h1-5,7-10,19H,6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSFZQPQAHNGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646037 | |
Record name | 1-([1,1'-Biphenyl]-2-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-53-1 | |
Record name | 1-([1,1'-Biphenyl]-2-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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